

Fumitremorgin A: A Technical Guide to its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Fumitremorgin A*

Cat. No.: *B079856*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin A is a potent mycotoxin belonging to the indole-diterpenoid class of natural products.^[1] Produced by various species of *Aspergillus*, most notably *Aspergillus fumigatus*, it is known for its tremorgenic and neurotoxic effects.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Fumitremorgin A**, with a focus on data relevant to researchers in natural product chemistry, toxicology, and drug development.

Chemical Structure

Fumitremorgin A possesses a complex heptacyclic ring system. Its core structure is derived from the amino acids L-tryptophan and L-proline. The detailed chemical identifiers for **Fumitremorgin A** are provided in the table below.

Identifier	Value
IUPAC Name	(9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxo-8,15,21-triazahehexacyclo[12.10.1.0 ^{2,7} .0 ^{8,25} .0 ^{15,23} .0 ^{17,21}]pentacosan-1(25),2(7),3,5-tetraene-16,22-dione[1]
Molecular Formula	C ₃₂ H ₄₁ N ₃ O ₇ [1]
SMILES	<chem>CC(=CCO[C@H]1C2=C3--INVALID-LINK--OC)C=C(C)C(C)C">C@HN5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C[1]</chem>
InChI	InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1[2]
InChIKey	ACGHJVZDNQZJOV-BMOJZYMJSA-N[2]

Physicochemical Properties

The physicochemical properties of **Fumitremorgin A** are crucial for its handling, formulation, and understanding its biological activity. A summary of these properties is presented below.

Property	Value	Source
Molecular Weight	579.7 g/mol	[1]
Melting Point	Not available	
Solubility	Soluble in DMSO, methanol, acetone, DMF, and chloroform. [3]	Adipogen
XLogP3	3.8	[1]

Spectral Data

Comprehensive spectral data is essential for the identification and characterization of **Fumitremorgin A**.

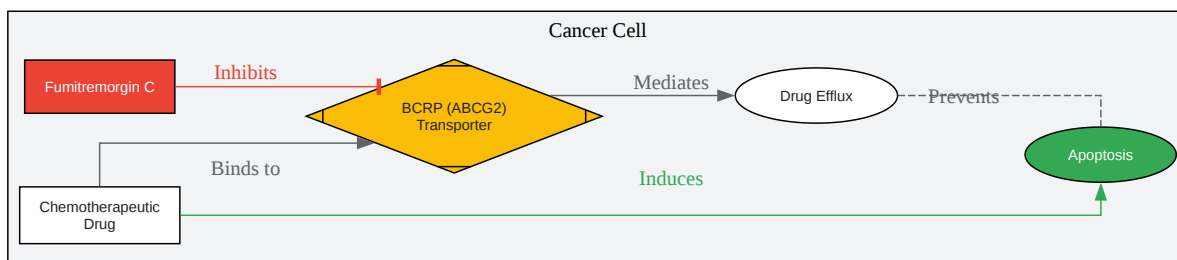
Spectral Data Type	Key Features
¹ H NMR	Data available in various databases, but a detailed peak list is not readily available in the public domain.
¹³ C NMR	Predicted spectra are available, but experimentally derived and fully assigned data are limited in public resources. [4]
Mass Spectrometry (LC-MS)	Precursor Type: [M-H ₂ O+H] ⁺ , m/z: 562.291. Top 5 Peaks: 227.082581 (100), 199.087402 (90.08), 211.087906 (64.71), 420.194244 (62.83), 215.081787 (52.27). [1]
IR Spectroscopy	Data not readily available in public databases.
UV-Vis Spectroscopy	Data not readily available in public databases.

Signaling Pathways and Biological Activity

Fumitremorgin A is primarily recognized for its potent neurotoxic effects, causing tremors and convulsions in animals.[\[1\]](#) While the precise molecular mechanisms are not fully elucidated, it is understood to interfere with neurotransmitter release in the central nervous system.[\[5\]](#)

A closely related compound, Fumitremorgin C, is a well-characterized and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[\[6\]](#)[\[7\]](#) ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibition of ABCG2 by Fumitremorgin C can restore sensitivity to these drugs.

Below is a simplified representation of the proposed mechanism of Fumitremorgin C's action on ABCG2-mediated drug resistance.



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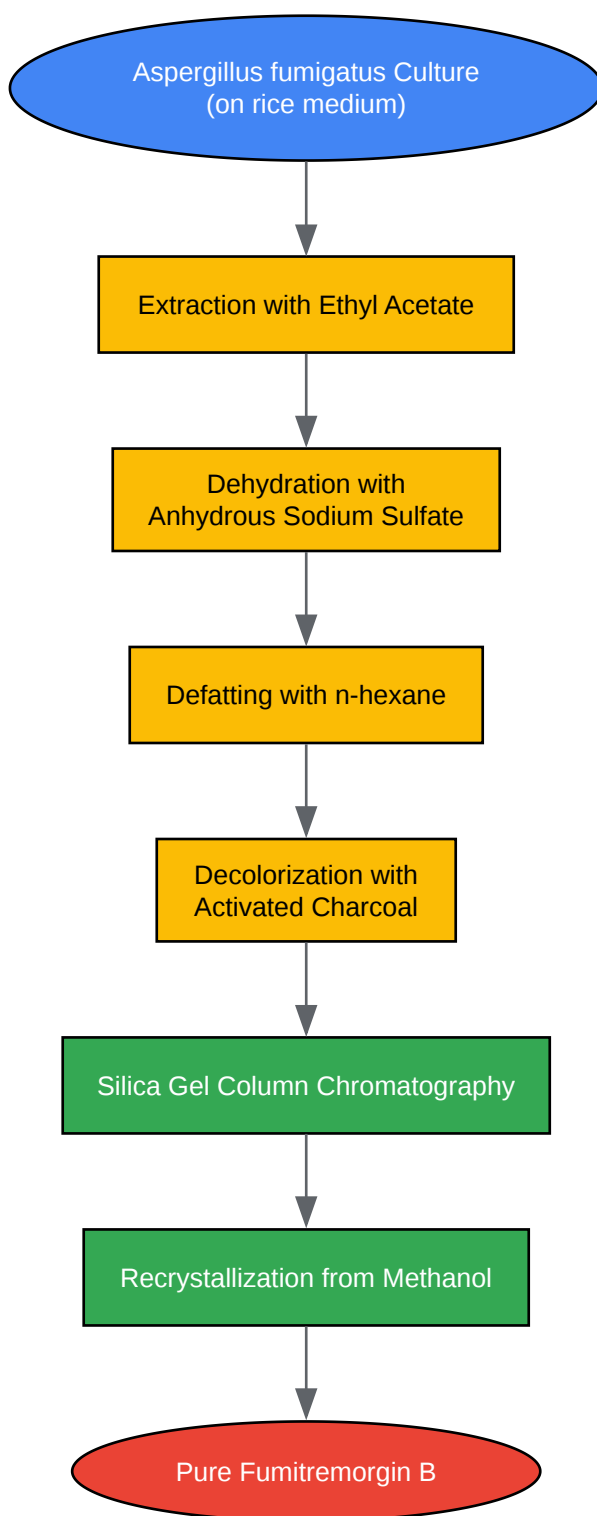
Inhibition of BCRP/ABCG2 by Fumitremorgin C.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for further investigation of **Fumitremorgin A**.

Isolation and Purification of Fumitremorgin B (as a representative protocol)

The following is a generalized protocol for the isolation and purification of Fumitremorgin B, a closely related compound, which can be adapted for **Fumitremorgin A**.^{[8][9]}



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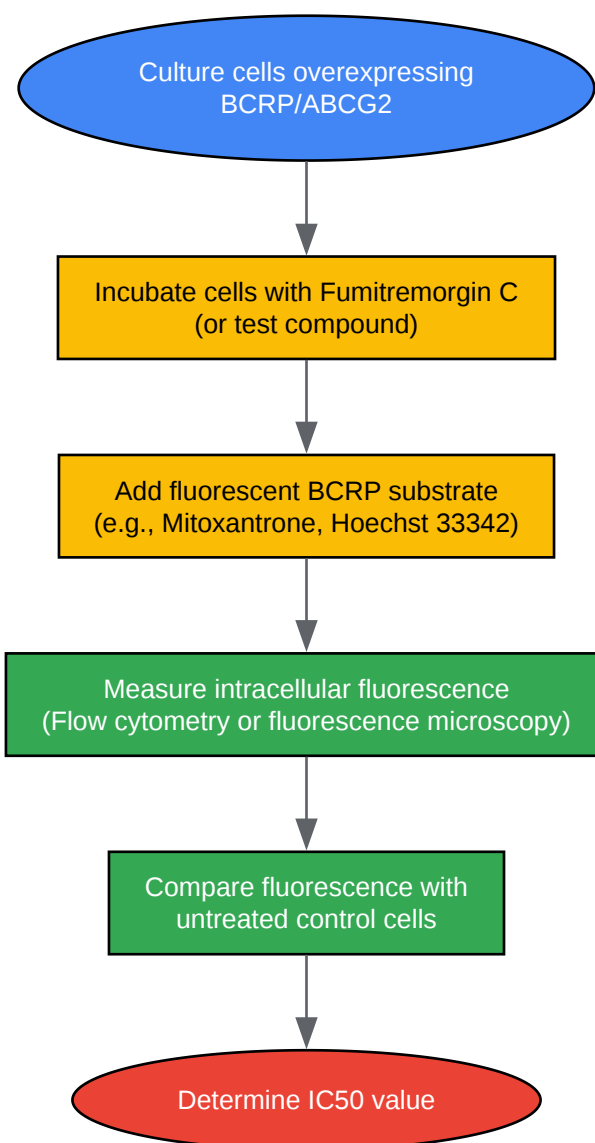
Workflow for the isolation of Fumitremorgin B.

Methodology:

- **Culturing:** *Aspergillus fumigatus* strains are cultured on a solid rice medium.
- **Extraction:** The culture is extracted with ethyl acetate.
- **Dehydration and Defatting:** The extract is dehydrated using anhydrous sodium sulfate and then defatted with n-hexane.
- **Decolorization:** The extract is decolorized using activated charcoal.
- **Chromatography:** The crude product is purified by silica gel column chromatography.
- **Recrystallization:** The purified compound is recrystallized from methanol to obtain fine, needle-shaped crystals.[\[9\]](#)

BCRP/ABCG2 Inhibition Assay

The inhibitory effect of fumitremorgins on BCRP/ABCG2 can be assessed using various in vitro assays. A common method involves measuring the accumulation of a fluorescent BCRP substrate in cells overexpressing the transporter.



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Workflow for BCRP/ABCG2 inhibition assay.

Methodology:

- Cell Culture: Utilize a cell line that overexpresses BCRP/ABCG2 (e.g., MDCKII-BCRP).
- Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., Fumitremorgin C).
- Substrate Addition: Add a known fluorescent substrate of BCRP (e.g., mitoxantrone or Hoechst 33342).

- **Fluorescence Measurement:** After a defined incubation period, measure the intracellular accumulation of the fluorescent substrate using techniques like flow cytometry or fluorescence microscopy.
- **Data Analysis:** Increased intracellular fluorescence in the presence of the inhibitor indicates reduced efflux by BCRP. The half-maximal inhibitory concentration (IC_{50}) can be calculated by plotting the fluorescence intensity against the inhibitor concentration.[10]

Assessment of Neurotoxicity

The neurotoxic effects of **Fumitremorgin A** can be evaluated using in vivo models.

Methodology:

- **Animal Model:** Utilize a suitable animal model, such as mice or rats.
- **Compound Administration:** Administer **Fumitremorgin A** to the animals, typically via intraperitoneal or intravenous injection.
- **Behavioral Observation:** Observe the animals for the onset and severity of tremors, convulsions, and other neurological signs.
- **Neurochemical Analysis:** After a defined period, euthanize the animals and collect brain tissue for neurochemical analysis. This can include measuring levels of neurotransmitters and their metabolites (e.g., dopamine, serotonin, GABA) using techniques like high-performance liquid chromatography (HPLC).[5]
- **Histopathological Examination:** Brain tissue can also be processed for histopathological examination to assess for any neuronal damage.

Conclusion

Fumitremorgin A remains a molecule of significant interest due to its complex chemical structure and potent biological activity. While its neurotoxicity limits its direct therapeutic potential, the study of its mechanism of action and that of related compounds like Fumitremorgin C provides valuable insights into fundamental biological processes such as multidrug resistance. This technical guide serves as a foundational resource for researchers

aiming to explore the chemistry and biology of this fascinating mycotoxin. Further research is warranted to fully elucidate its spectral properties, detailed signaling pathways, and to develop comprehensive and standardized experimental protocols.

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